2-(2-(1H-Indol-3-yl)vinyl)quinoline
Overview
Description
2-(2-(1H-Indol-3-yl)vinyl)quinoline is a heterocyclic compound that combines the structural features of both indole and quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(1H-Indol-3-yl)vinyl)quinoline typically involves the condensation of indole-3-carbaldehyde with 2-methylquinoline under basic conditions. One efficient method employs microwave irradiation to accelerate the reaction, resulting in high yields of the desired product . The reaction can be summarized as follows:
Starting Materials: Indole-3-carbaldehyde and 2-methylquinoline.
Reaction Conditions: Basic conditions, often using a base such as potassium carbonate or silver carbonate.
Activation: Microwave irradiation to enhance reaction efficiency and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and consistency of the final product through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(2-(1H-Indol-3-yl)vinyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the indole or quinoline rings.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indole or quinoline moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2-(2-(1H-Indol-3-yl)vinyl)quinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of 2-(2-(1H-Indol-3-yl)vinyl)quinoline involves its interaction with various molecular targets and pathways. In biological systems, it can bind to DNA and proteins, affecting cellular processes such as gene expression and enzyme activity. The compound’s unique structure allows it to interact with multiple targets, making it a versatile tool in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
2-(1H-Indol-3-yl)ethanamine: Another indole derivative with different biological activities.
2-(1H-Indol-3-yl)acetic acid: Known for its role in plant growth regulation.
2-(1H-Indol-3-yl)vinylpyridine: Similar structure but with a pyridine ring instead of quinoline.
Uniqueness
2-(2-(1H-Indol-3-yl)vinyl)quinoline stands out due to its combination of indole and quinoline structures, providing unique chemical reactivity and biological activity. This dual functionality makes it a valuable compound for diverse applications in research and industry .
Properties
IUPAC Name |
2-[(E)-2-(1H-indol-3-yl)ethenyl]quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2/c1-3-7-18-14(5-1)9-11-16(21-18)12-10-15-13-20-19-8-4-2-6-17(15)19/h1-13,20H/b12-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBSNGDJJHAYDLC-ZRDIBKRKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=CC3=CNC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=N2)/C=C/C3=CNC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1586-47-6, 1155810-01-7 | |
Record name | 2-(2-(1H-Indol-3-yl)vinyl)quinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001586476 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MLS002693997 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76750 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(2-(1H-Indol-3-yl)vinyl)quinoline | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JWV4WQ68ES | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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